Increased Lipophilicity vs. Simpler Cyclohexylamines
N,3-Dimethylcyclohexanamine hydrochloride exhibits a calculated LogP of 1.89 , substantially higher than that of unsubstituted cyclohexylamine (predicted LogP ~1.0–1.2) and N‑methylcyclohexylamine (predicted LogP ~1.3–1.5) [1][2]. The addition of a second methyl group on the ring further increases lipophilicity compared to the N‑methyl only analog.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.89 |
| Comparator Or Baseline | N‑Methylcyclohexanamine hydrochloride (predicted LogP ~1.3–1.5); Cyclohexanamine hydrochloride (predicted LogP ~1.0–1.2) |
| Quantified Difference | ΔLogP ≈ 0.4–0.7 (higher than N‑methyl analog); ΔLogP ≈ 0.7–0.9 (higher than unsubstituted) |
| Conditions | Predicted using computational methods; vendor reported value (Fluorochem) |
Why This Matters
Higher LogP correlates with increased membrane permeability and altered distribution in biphasic systems, a key criterion for selecting building blocks in medicinal chemistry or for tuning catalyst solubility.
- [1] PubChem. (n.d.). Cyclohexanamine, N-methyl-, hydrochloride (1:1). Predicted LogP values for the free base range from 1.3 to 1.6 in various models. View Source
- [2] PubChem. (n.d.). Cyclohexanamine, hydrochloride. Predicted LogP for free base ~1.2. View Source
